(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine

Description

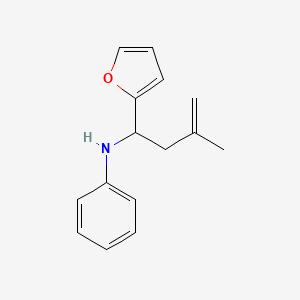

“(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine” is an amine derivative featuring a furan ring linked to a substituted butenyl chain and a phenyl group. The compound’s structure comprises:

- Furan-2-yl group: A five-membered aromatic oxygen heterocycle, known to influence electronic properties and reactivity .

- Phenyl-amine group: A primary aromatic amine, which may participate in hydrogen bonding and serve as a pharmacophore in bioactive molecules.

Notably, it is cataloged in chemical databases (CAS) but lacks extensive published characterization .

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)-3-methylbut-3-enyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(2)11-14(15-9-6-10-17-15)16-13-7-4-3-5-8-13/h3-10,14,16H,1,11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBSQOXSUKTXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=CO1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389860 | |

| Record name | (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354552-07-1 | |

| Record name | (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pathway A: Alkylation and Coupling

This method involves:

- Reacting phenylamine with a furan-containing alkyl halide under basic conditions (e.g., sodium hydroxide or potassium carbonate).

- Coupling the intermediate with an unsaturated aldehyde or ketone to form the butenyl chain.

Pathway B: Aldol Condensation

An alternative route uses aldol condensation:

- A substituted furan aldehyde reacts with acetophenone derivatives in the presence of a base (e.g., sodium hydroxide).

- The resulting β-hydroxy compound undergoes dehydration to yield the butenyl structure.

Pathway C: Transition-Metal Catalysis

This method employs palladium-catalyzed cross-coupling:

- A furan boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.

- The butenyl chain is introduced via Heck coupling using an alkene substrate.

Industrial Production Techniques

For large-scale production, continuous flow reactors are utilized to enhance reaction efficiency and yield. Automated systems ensure precise control over reaction conditions such as temperature and pressure. Purification methods like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Alkylation | Furan alkyl halides | Basic medium, inert gas |

| Condensation | Aldehydes/Ketones | Acidic or basic catalysis |

| Cross-Coupling | Palladium catalysts | Elevated temperature (~80°C) |

Challenges in Synthesis

Some challenges associated with synthesizing this compound include:

- Sensitivity of the furan ring to oxidation.

- Side reactions during alkylation and condensation steps.

- Low yields due to competing reactions.

Data Table: Key Properties for Preparation

| Property | Value |

|---|---|

| Molecular Formula | C9H10N4O |

| Molecular Weight | 190.202 g/mol |

| Boiling Point | 574°C at 760 mmHg |

| Flash Point | 300.9°C |

| Density | 1.383 g/cm³ |

Analyse Des Réactions Chimiques

Types of Reactions: (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Alkylated derivatives.

Applications De Recherche Scientifique

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the design of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mécanisme D'action

The mechanism of action of (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Key Observations :

Implications :

Activité Biologique

(1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a phenyl group, and an aliphatic chain, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.

- Receptor Modulation : By binding to specific receptors, the compound can modulate signaling pathways that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound can be further explored as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study involving human breast cancer cells (MCF7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration levels for therapeutic applications .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique biological activities due to its specific structural arrangement.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| (1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amines | Low | Moderate |

| Furan derivatives with different substituents | Variable | Low |

This comparison highlights the superior bioactivity of the target compound, making it a valuable candidate for further research .

Future Directions

Ongoing research is focused on elucidating the precise molecular pathways involved in the biological activity of this compound. This includes:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with enzymes and receptors.

- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to its structure can enhance or alter its biological activity.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile before clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via imine trimerization using potassium hydride as a mediator. Reaction optimization involves monitoring intermediates (e.g., 1,3-diphenyl-but-3-enylidene derivatives) via gas chromatography (GC) and isolating by-products (e.g., 4a) for structural validation using NMR spectroscopy. Adjusting reaction time, temperature, and stoichiometric ratios of precursors can improve yield and purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra to confirm furan and phenyl ring proton environments, allylic methyl groups, and amine connectivity. Compare chemical shifts with structurally similar compounds (e.g., biphenyl amines) .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., CHNO) and fragmentation patterns.

- IR Spectroscopy : Identify characteristic absorptions for furan C-O-C stretching (~1015 cm) and amine N-H bending (~1600 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if dust or aerosols form .

- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks (H335).

- Spill Management : Collect spills with inert absorbents (e.g., silica gel) and dispose in sealed containers to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictory bioactivity data for furan-containing amines be resolved?

- Methodology :

- Dose-Response Studies : Test the compound across multiple concentrations (e.g., 1–100 µM) in antifungal or anti-inflammatory assays to identify threshold effects.

- Structural Analog Comparison : Compare bioactivity with derivatives like (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine, noting how furan vs. thiazole rings alter target binding .

- Metabolite Screening : Use LC-MS to detect metabolic by-products that may antagonize or enhance activity in cellular models .

Q. What enantioselective strategies are viable for synthesizing stereoisomers of this compound?

- Methodology :

- Chiral Catalysts : Employ palladium complexes with BINAP ligands to induce asymmetry during allylic amination. Monitor enantiomeric excess (ee) via chiral HPLC .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze undesired enantiomers during synthesis .

Q. Which computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Simulate binding to fungal CYP51 or inflammatory COX-2 using AutoDock Vina. Prioritize poses with furan-O forming hydrogen bonds to catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.